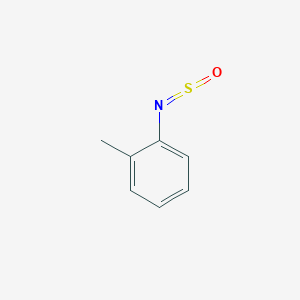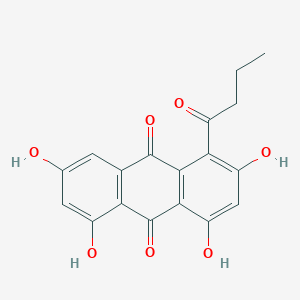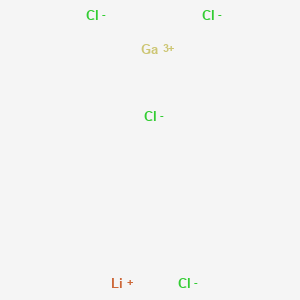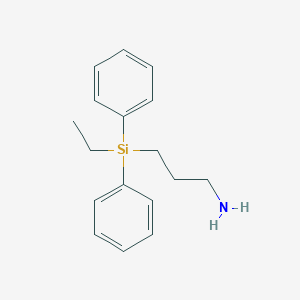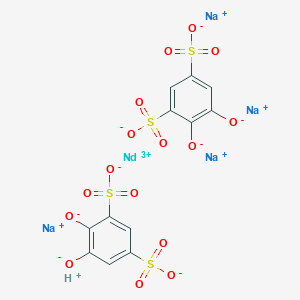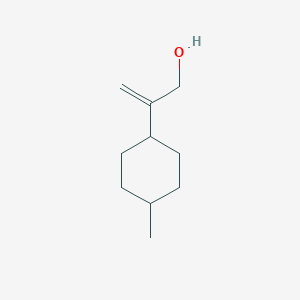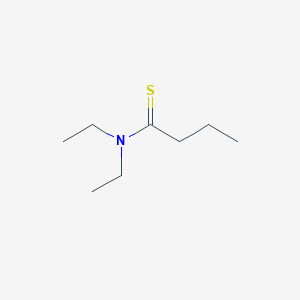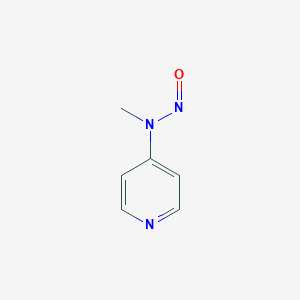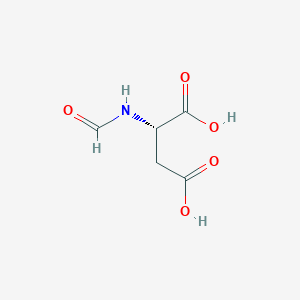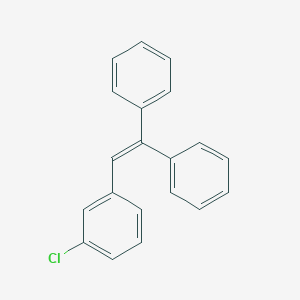
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl- (also known as mepiquat chloride) is a plant growth regulator that is widely used in agriculture. It is a synthetic compound that is structurally similar to the natural plant hormone, gibberellin. Mepiquat chloride is used to control the growth of plants, increase crop yield, and improve the quality of agricultural products.
Mecanismo De Acción
Mepiquat chloride works by inhibiting the biosynthesis of gibberellin, a natural plant hormone that promotes stem elongation. By inhibiting gibberellin synthesis, mepiquat chloride reduces stem elongation and promotes lateral branching, resulting in a more compact plant structure.
Efectos Bioquímicos Y Fisiológicos
Mepiquat chloride has been shown to have a wide range of biochemical and physiological effects on plants. It inhibits the biosynthesis of gibberellin, which results in reduced stem elongation and increased lateral branching. It also affects plant metabolism and photosynthesis, leading to changes in plant growth and development. Mepiquat chloride has been shown to improve the quality of agricultural products such as cotton, wheat, and rice by increasing yield and reducing lodging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mepiquat chloride is a useful tool for studying plant growth and development in the laboratory. It can be used to control plant height and promote lateral branching, which can be useful for studying the effects of plant structure on growth and development. However, mepiquat chloride has limitations in terms of its specificity and potential side effects on plant metabolism and physiology.
Direcciones Futuras
There are several future directions for research on mepiquat chloride. One area of research is the development of new plant growth regulators that are more specific and have fewer side effects on plant metabolism and physiology. Another area of research is the use of mepiquat chloride in combination with other plant growth regulators to achieve specific growth and developmental outcomes. Finally, there is a need for more research on the long-term effects of mepiquat chloride on plant growth and development, as well as on the environment and human health.
Métodos De Síntesis
Mepiquat chloride is synthesized by reacting 2-(m-chlorophenyl)-1,1-diphenylethanol with hydrochloric acid. The reaction produces mepiquat chloride, which is then purified and used as a plant growth regulator.
Aplicaciones Científicas De Investigación
Mepiquat chloride has been extensively studied for its effects on plant growth and development. It has been shown to inhibit stem elongation, increase lateral branching, and improve the quality of agricultural products such as cotton, wheat, and rice. Mepiquat chloride is also used to control plant height in ornamental plants and to increase the yield of fruit trees.
Propiedades
Número CAS |
18648-67-4 |
|---|---|
Nombre del producto |
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl- |
Fórmula molecular |
C20H15Cl |
Peso molecular |
290.8 g/mol |
Nombre IUPAC |
1-chloro-3-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Cl/c21-19-13-7-8-16(14-19)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H |
Clave InChI |
OWOPOOCVXXJSLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
